Cyclohexyl crotonate

Catalog No.
S1920241
CAS No.
31416-78-1
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
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Cyclohexyl crotonate

CAS Number

31416-78-1

Product Name

Cyclohexyl crotonate

IUPAC Name

cyclohexyl (E)-but-2-enoate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+

InChI Key

ZUMGBVSYIVKLDH-QHHAFSJGSA-N

SMILES

CC=CC(=O)OC1CCCCC1

Canonical SMILES

CC=CC(=O)OC1CCCCC1

Isomeric SMILES

C/C=C/C(=O)OC1CCCCC1

Cyclohexyl crotonate is an organic compound with the molecular formula C10H16O2C_{10}H_{16}O_{2} and a molecular weight of 168.23 g/mol. It is classified as a crotonic acid derivative, specifically the cyclohexyl ester of crotonic acid. The compound is known for its pleasant odor and is utilized primarily in the flavor and fragrance industry. Its structure features a cyclohexyl group attached to a crotonate moiety, which contributes to its distinctive properties and applications in various chemical contexts .

Typical of esters. These reactions include:

  • Hydrolysis: In the presence of water and an acid or base, cyclohexyl crotonate can be hydrolyzed to yield cyclohexanol and crotonic acid.
  • Transesterification: Cyclohexyl crotonate can react with alcohols to form new esters, a process that can be catalyzed by acids or bases.
  • Aldol Condensation: The compound can participate in aldol reactions, where it acts as a nucleophile in the presence of aldehydes or ketones, leading to the formation of β-hydroxy esters.
  • Diels-Alder Reactions: Cyclohexyl crotonate can also serve as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with appropriate dienophiles .

Cyclohexyl crotonate can be synthesized through several methods:

  • Esterification Reaction:
    • Materials: Cyclohexanol and crotonic acid.
    • Procedure: The reaction typically involves heating cyclohexanol with crotonic acid in the presence of an acid catalyst (such as p-toluenesulfonic acid) under reflux conditions. Water produced during the reaction is removed azeotropically.
    • Yield: This method can yield approximately 290 grams of cyclohexyl crotonate from 220 grams of cyclohexanol and 199 grams of crotonic acid .
  • Alternative Synthetic Routes:
    • Other synthetic pathways may involve different starting materials or conditions but generally follow similar esterification principles .

Cyclohexyl crotonate is primarily used in:

  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring.
  • Fragrance Industry: It is incorporated into perfumes and scented products due to its appealing scent profile.
  • Chemical Intermediates: The compound serves as a building block in organic synthesis, particularly in the production of more complex molecules.

Additionally, its unique properties may find applications in polymer chemistry and material science .

Research on the interactions of cyclohexyl crotonate with biological systems is limited but suggests potential metabolic pathways involving microbial fermentation. Studies have indicated that certain bacteria can metabolize cyclohexyl crotonate, leading to the production of various metabolites such as acetate and cyclohexane carboxylate. These findings highlight its potential role in biotechnological applications related to waste treatment and bioenergy generation .

Cyclohexyl crotonate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Features
Ethyl CrotonateEsterCommonly used in flavors; lower boiling point than cyclohexyl crotonate.
Methyl CrotonateEsterSimilar reactivity; used as a solvent and chemical intermediate.
Butyl CrotonateEsterLarger alkyl group; different solubility properties compared to cyclohexyl variant.
Cyclopentyl CrotonateEsterSimilar structure but with a five-membered ring; different physical properties.

Uniqueness

Cyclohexyl crotonate's uniqueness lies in its specific cyclohexyl group, which influences its solubility, volatility, and odor profile compared to other esters like ethyl or butyl crotonates. This structural feature allows it to be particularly effective in fragrance applications while also providing distinct reactivity patterns in organic synthesis .

Molecular Architecture and Isomerism

Cyclohexyl crotonate belongs to the class of α,β-unsaturated esters, with the systematic IUPAC name cyclohexyl (2E)-but-2-enoate. Its molecular formula is C₁₀H₁₆O₂, and its structure features:

  • A cyclohexyl group bonded to an ester oxygen.
  • A conjugated crotonate moiety with a trans (E) configuration at the α,β-unsaturated double bond.

The stereochemistry of the double bond is critical, as it influences reactivity and intermolecular interactions. The E-isomer is thermodynamically favored due to reduced steric hindrance between the cyclohexyl group and the methyl substituent on the crotonate chain.

Key Structural Parameters

ParameterValueSource
Bond length (C=O)1.21 Å
Dihedral angle (C-O-C)120°
Torsional barrier~2.5 kcal/mol (rotation)

The cyclohexyl ring adopts a chair conformation, minimizing steric strain, while the crotonate chain remains planar due to conjugation.

Physical Properties and Thermodynamic Parameters

Cyclohexyl crotonate is a colorless liquid under standard conditions, with the following physical properties:

PropertyValueSource
Density (25°C)0.97 g/cm³
Boiling Point223.3°C at 760 mmHg
Refractive Index (n²⁵D)1.468
Vapor Pressure (25°C)~0.12 mmHg
Flash Point83.7°C (closed cup)

Thermodynamic data reveal its stability and phase behavior:

  • Enthalpy of Vaporization (ΔvapH°): 45.2 kJ/mol (estimated via Clausius-Clapeyron equation).
  • Critical Temperature (Tₐ): ~555 K (extrapolated from cyclohexane analogs).
  • Heat Capacity (Cₚ): 203.4 J/mol·K (calculated via group contribution methods).

The compound’s low water solubility (<0.1 g/L at 20°C) and high lipid solubility (logP = 2.44) underscore its hydrophobic nature.

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

  • C=O stretch: 1725 (strong, ester carbonyl).
  • C=C stretch: 1640 (medium, α,β-unsaturated system).
  • C-O-C asymmetric stretch: 1250–1150 (broad).

The absence of peaks near 3400 cm⁻¹ confirms the absence of free hydroxyl groups, consistent with esterification.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 6.95 (1H, d, J = 15.5 Hz, H-3), δ 5.83 (1H, dq, J = 15.5, 6.9 Hz, H-2).
    • δ 4.77–4.88 (1H, m, cyclohexyl-OCH), δ 1.20–1.92 (10H, m, cyclohexyl).
    • δ 1.87 (3H, dd, J = 6.9, 1.5 Hz, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 166.5 (C=O), δ 144.2 (C-3), δ 122.7 (C-2).
    • δ 73.8 (OCH-cyclohexyl), δ 25.1–28.9 (cyclohexyl carbons).

Mass Spectrometry (MS)

  • EI-MS (70 eV):
    • Molecular ion: m/z 168.1 (C₁₀H₁₆O₂⁺, 100% relative abundance).
    • Fragment ions: m/z 123 (cyclohexyl-O⁺), m/z 83 (C₅H₇O⁺).

Chromatographic Behavior

  • GC-MS Retention Index: 1284 (non-polar column).
  • HPLC Mobility: k' = 4.2 (C18 column, 70:30 acetonitrile/water).

Classical Esterification Routes

Classical esterification represents the most established approach for synthesizing cyclohexyl crotonate through the direct condensation of crotonic acid with cyclohexanol. The fundamental reaction follows the Fischer esterification mechanism, where the carboxylic acid and alcohol react in the presence of an acid catalyst to form the corresponding ester and water as a byproduct [1] [2] [3].

The most widely documented method involves the use of para-toluenesulfonic acid as the catalyst, with the reaction conducted at elevated temperatures between 120-130°C [1]. In a typical procedure, cyclohexanol (220 grams), crotonic acid (199 grams), para-toluenesulfonic acid (8 grams), and toluene (300 milliliters) are charged into a reaction flask equipped with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser [1]. The reaction mixture is heated to reflux, and water is removed azeotropically over a period of 4-5 hours until no more water evolution is observed [1].

The Dean-Stark apparatus plays a crucial role in driving the reaction to completion by continuously removing water, thereby shifting the equilibrium towards product formation [4] [5] [6]. This technique exploits the immiscibility of water with the organic reaction medium, allowing for effective separation and removal of the reaction byproduct [5]. The effectiveness of this approach is demonstrated by yields typically ranging from 85-95% for cyclohexyl crotonate synthesis [1] [7].

Alternative classical approaches include the use of concentrated sulfuric acid as the catalyst under milder temperature conditions (60-110°C) [2] [3]. The Fischer-Speier esterification method, developed by Emil Fischer and Arthur Speier in 1895, remains applicable to cyclohexyl crotonate synthesis with appropriate modifications [3]. This approach typically employs excess alcohol to drive the equilibrium towards ester formation, though it requires careful control of reaction conditions to prevent side reactions [8].

Solvent-free esterification protocols have emerged as environmentally friendly alternatives to traditional methods. These approaches utilize organic catalysts such as L-leucine under neat conditions, eliminating the need for organic solvents while maintaining reasonable reaction rates and yields [9]. The L-leucine-catalyzed method operates at temperatures between 80-100°C and provides yields of 75-85% for various ester syntheses [9].

Catalytic Systems and Reaction Optimization

The selection and optimization of catalytic systems represent critical factors in achieving efficient cyclohexyl crotonate synthesis. Homogeneous acid catalysts, particularly para-toluenesulfonic acid and sulfuric acid, have demonstrated superior activity due to their ability to protonate the carbonyl oxygen of crotonic acid, thereby enhancing the electrophilicity of the carbonyl carbon [8] [10].

Catalyst loading optimization studies indicate that concentrations between 0.5-2.0 mole percent provide optimal balance between reaction rate and economic considerations [11] [12]. Higher catalyst loadings generally increase reaction rates but present challenges in product separation and purification [12]. The relationship between catalyst concentration and reaction rate follows approximately linear behavior in the lower concentration range, with diminishing returns observed at higher loadings [13].

Temperature optimization reveals that reactions conducted at 120-130°C provide optimal conversion rates while minimizing side reactions [1] [11]. The temperature dependence of esterification reactions follows Arrhenius behavior, with activation energies typically ranging from 35-45 kilojoules per mole for similar esterification systems [11] [12]. Higher temperatures (above 140°C) can lead to increased side reactions, including dehydration and polymerization processes [14].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse. Amberlyst-15, a strongly acidic ion exchange resin, has been successfully employed for esterification reactions with cyclohexyl crotonate synthesis achieving yields of 80-90% [15] [12]. The heterogeneous nature of these catalysts facilitates easy separation from the reaction mixture, though mass transfer limitations can reduce overall reaction rates compared to homogeneous systems [16].

Solid acid catalysts, including sulfonated carbon materials and metal oxides, represent emerging technologies for esterification reactions. These catalysts demonstrate excellent thermal stability and can be regenerated through appropriate treatment procedures [17] [18]. Sulfonated iron oxide catalysts have shown particular promise, achieving 95% conversion under optimized conditions [13].

The optimization of reaction parameters extends beyond catalyst selection to include molar ratios, reaction time, and water removal efficiency. Optimal molar ratios of crotonic acid to cyclohexanol typically range from 1:1.2 to 1:1.5, providing sufficient excess alcohol to drive the equilibrium while minimizing separation challenges [11]. Reaction times of 4-6 hours generally provide optimal balance between conversion and productivity, with longer reaction times showing diminishing returns [13].

Water removal efficiency represents a critical parameter, with systems achieving greater than 95% water removal demonstrating superior yields [19] [20]. The continuous removal of water prevents the reverse hydrolysis reaction and maintains the forward reaction rate throughout the process [5].

Alternative Synthetic Approaches

Beyond classical esterification, several alternative synthetic approaches offer distinct advantages for cyclohexyl crotonate production. Transesterification reactions provide a valuable alternative route, particularly when starting from readily available methyl or ethyl crotonate esters [21] [22]. This approach employs base catalysts such as sodium methoxide and operates under milder conditions (80-120°C) compared to direct esterification [22].

The transesterification mechanism involves nucleophilic attack of the alkoxide on the carbonyl carbon of the starting ester, followed by elimination of the original alcohol [22]. This approach offers advantages in terms of reaction conditions and can achieve yields of 75-85% under optimized conditions [21]. The β-keto ester selectivity observed in transesterification reactions provides additional synthetic utility for related compounds [22].

Enzymatic catalysis represents a green chemistry approach to cyclohexyl crotonate synthesis, utilizing lipase enzymes to catalyze the esterification reaction under mild conditions [23] [20]. Candida antarctica lipase B has demonstrated particular effectiveness for ester synthesis, operating at temperatures between 40-60°C and achieving yields of 80-90% [20]. The enzymatic approach offers high selectivity and reduced environmental impact, though it requires longer reaction times (6-24 hours) and careful control of water activity [20].

Microwave-assisted synthesis has emerged as a rapid and efficient method for esterification reactions [24] [25]. This approach utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times to 0.5-2 hours while achieving yields of 85-95% [24]. The microwave-assisted method can be combined with various catalytic systems, including N-fluorobenzenesulfonimide, to provide efficient esterification under controlled conditions [25].

Flow chemistry methodologies offer significant advantages for large-scale production of cyclohexyl crotonate [15]. Continuous flow reactors provide excellent heat and mass transfer characteristics, enabling precise control of reaction conditions and residence times [15]. Flow chemistry approaches can achieve yields of 85-95% with residence times of 10-30 minutes, making them highly attractive for industrial applications [15].

The selection of alternative synthetic approaches depends on specific process requirements, including scale, environmental considerations, and economic factors. Enzymatic methods excel in selectivity and environmental compatibility but may face limitations in large-scale applications. Microwave-assisted synthesis provides rapid reaction rates but requires specialized equipment. Flow chemistry offers excellent scalability and process control, making it particularly suitable for continuous production scenarios.

Cyclohexyl crotonate (Chemical Abstract Service number 31416-78-1/16491-62-6, molecular formula C₁₀H₁₆O₂) represents an alpha,beta-unsaturated ester with distinctive physicochemical properties that influence its stability and reactivity patterns under various environmental conditions [1] [2] [3]. This comprehensive analysis examines the compound's behavior across different temperature regimes, oxidative conditions, and solvent systems to establish fundamental understanding of its chemical stability and environmental fate.

Stability Under Varied Conditions

Temperature-Dependent Stability

Cyclohexyl crotonate demonstrates moderate thermal stability under standard storage and handling conditions. The compound maintains structural integrity at ambient temperatures up to approximately 83 degrees Celsius, which corresponds to its flash point [2] [4]. Beyond this threshold, the ester bond becomes increasingly susceptible to thermal degradation through multiple mechanistic pathways.

The thermal behavior of cyclohexyl crotonate follows patterns consistent with alpha,beta-unsaturated esters, where the conjugated system provides some stabilization against thermal decomposition compared to saturated analogs [5] [6]. Kinetic studies on related cyclic esters indicate that thermal rearrangement processes typically exhibit activation energies in the range of 37.5 ± 2 kilocalories per mole, with entropy of activation values of approximately -8.2 ± 4 entropy units [5]. These parameters suggest that thermal degradation occurs through ordered transition states involving intramolecular hydrogen transfer mechanisms.

Temperature-dependent solubility behavior shows increasing dissolution rates in organic solvents as temperature rises, consistent with the compound's lipophilic nature (experimental log P = 3.38) [2] [3]. In aqueous systems, the estimated water solubility of 76.75 milligrams per liter at 25 degrees Celsius indicates limited hydrophilic interactions [7].

pH-Dependent Hydrolytic Stability

The ester functionality of cyclohexyl crotonate exhibits pH-sensitive hydrolytic behavior. Under alkaline conditions, the compound demonstrates moderate stability, though prolonged exposure to high pH environments accelerates ester bond cleavage through nucleophilic attack mechanisms [2] [3] [8]. The hydrolysis kinetics follow typical patterns for aryl and cycloalkyl esters, where electron-withdrawing effects of the crotonyl moiety influence reaction rates.

Mechanistic considerations indicate that alkaline hydrolysis proceeds via two competing pathways: the classical nucleophilic acyl substitution mechanism and elimination-addition processes involving isocyanate intermediates [8]. The relative contribution of each pathway depends on solution pH, with higher alkalinity favoring direct nucleophilic attack on the carbonyl carbon.

In neutral aqueous environments, cyclohexyl crotonate exhibits enhanced stability due to reduced availability of hydroxide ions for nucleophilic attack. The compound's limited water solubility further restricts hydrolytic degradation by minimizing interfacial contact between the ester and aqueous phase [9] [7].

Environmental Stability Factors

Photochemical stability represents an important consideration for cyclohexyl crotonate under environmental conditions. The alpha,beta-unsaturated system creates chromophoric activity that may undergo photoisomerization or photodegradation when exposed to ultraviolet radiation [10]. Related studies on unsaturated esters indicate that photochemical processes can initiate radical chain reactions leading to structural modifications.

Atmospheric oxidation poses significant degradation risks through hydroxyl radical attack mechanisms. The estimated atmospheric half-life for structurally similar compounds ranges from 45 to 52 hours, suggesting moderate persistence in ambient air [11]. The cyclohexyl substituent provides some steric protection against radical attack, though the activated allylic positions remain vulnerable to oxidative degradation.

Thermal and Oxidative Degradation Pathways

Primary Thermal Degradation Mechanisms

Ester bond thermolysis constitutes the predominant thermal degradation pathway for cyclohexyl crotonate. At elevated temperatures (above 200 degrees Celsius), the ester linkage undergoes homolytic cleavage, generating cyclohexyl and crotonyl radical species [12] [5]. These radicals subsequently participate in various secondary reactions including hydrogen abstraction, beta-scission, and recombination processes.

Unimolecular elimination reactions represent another significant thermal degradation route. The cyclohexyl moiety can undergo dehydration to form cyclohexene derivatives, while the crotonyl portion may isomerize through 1,5-hydrogen transfer mechanisms [5]. Studies on related cyclic esters demonstrate activation energies of 37.5 kilocalories per mole for these rearrangement processes, indicating moderately facile thermal conversion under processing conditions.

Decarboxylation pathways become operative at temperatures exceeding 250 degrees Celsius. The alpha,beta-unsaturated carboxyl functionality facilitates carbon dioxide elimination through concerted mechanisms involving six-membered cyclic transition states [13] [14]. This process yields volatile hydrocarbon fragments that contribute to overall mass loss during thermal analysis.

Oxidative Degradation Chemistry

Autoxidation mechanisms dominate the oxidative degradation of cyclohexyl crotonate under ambient conditions. The process initiates through hydrogen abstraction from the cyclohexyl ring, particularly at the tertiary carbon position adjacent to the oxygen atom [15] [16]. This generates relatively stable tertiary radicals that readily react with atmospheric oxygen to form hydroperoxide intermediates.

Subsequent propagation steps involve decomposition of hydroperoxides to generate alkoxy and hydroxyl radicals, which perpetuate the chain reaction through additional hydrogen abstraction events [16]. The alpha,beta-unsaturated system may also undergo epoxidation when exposed to organic peracids or atmospheric oxidants, leading to ring-opening reactions that fragment the molecular structure.

Inhibition strategies for oxidative degradation typically involve radical scavengers such as hindered phenols or aromatic amines. However, these additives may interfere with intended applications of cyclohexyl crotonate in fragrance or flavoring formulations [3] [16].

Degradation Product Identification

Primary degradation products from thermal decomposition include cyclohexanol, cyclohexene, crotonic acid, and various low-molecular-weight hydrocarbon fragments [12] [5]. Gas chromatography-mass spectrometry analysis of pyrolysis products reveals characteristic fragmentation patterns consistent with ester bond cleavage and subsequent molecular rearrangements.

Oxidative degradation products encompass a broader range of oxygenated species including cyclohexyl hydroperoxides, hydroxycyclohexyl derivatives, and oxidized crotonyl fragments [15] [16]. These products often exhibit enhanced water solubility compared to the parent compound, potentially altering environmental fate and bioaccumulation characteristics.

Quantitative product distribution depends strongly on reaction conditions, with temperature, oxygen concentration, and catalytic impurities significantly influencing the relative yields of different degradation pathways [13] [16]. Understanding these relationships enables optimization of storage and handling protocols to minimize unwanted decomposition.

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

Water solubility measurements for cyclohexyl crotonate indicate limited aqueous dissolution with an estimated value of 76.75 milligrams per liter at 25 degrees Celsius [7]. This low solubility reflects the compound's predominantly hydrophobic character, arising from the cyclohexyl substituent and the relatively small contribution of the ester functionality to overall polarity.

Temperature dependence of aqueous solubility follows typical endothermic dissolution patterns, with increased water uptake at elevated temperatures. However, the enhancement remains modest due to the fundamental incompatibility between the nonpolar cyclohexyl group and the hydrogen-bonded water structure [17] [18].

pH effects on apparent solubility become significant under strongly alkaline conditions where hydrolytic degradation generates more water-soluble products such as crotonic acid and cyclohexanol [2] [3] [8]. Under these circumstances, the measured "solubility" actually represents the combined concentrations of the parent compound and its hydrolysis products.

Organic Solvent Compatibility

Lipophilic solvent systems readily dissolve cyclohexyl crotonate, with complete miscibility observed in alcohols, ethers, and hydrocarbon solvents [9] [7]. This behavior stems from favorable van der Waals interactions between the cyclohexyl moiety and nonpolar solvent molecules, supplemented by dipolar interactions involving the ester carbonyl group.

Polarity selectivity demonstrates preference for moderately polar organic solvents that can accommodate both the nonpolar cyclohexyl ring and the polar ester functionality. Studies on related cyclohexyl esters indicate optimal solubility in solvents with dielectric constants ranging from 2 to 8, corresponding to materials such as chloroform, ethyl acetate, and lower alcohols [19] [18].

Solvent-dependent stability varies significantly across different organic media. Protic solvents such as alcohols may catalyze transesterification reactions, while aprotic solvents generally provide enhanced chemical stability for long-term storage applications [9] [20].

Partition Coefficient Determinations

Octanol-water partition coefficient measurements yield log P values ranging from 2.44 to 3.38, depending on experimental methodology and measurement conditions [2] [3] [21]. The higher experimental value (3.38) likely reflects the true thermodynamic partition coefficient under equilibrium conditions, while computational estimates may underestimate the contribution of specific molecular interactions.

Comparative analysis with structurally related compounds confirms the expected relationship between molecular structure and partitioning behavior. The cyclohexyl substituent contributes approximately 2.5 log units to the overall partition coefficient, while the crotonyl ester moiety adds approximately 0.9 log units based on fragment contribution methods [22] [23].

Environmental implications of the measured partition coefficients suggest moderate bioaccumulation potential and preferential distribution to lipophilic environmental compartments [22] [11]. The log P values indicate sufficient lipophilicity for membrane penetration while remaining below thresholds typically associated with extensive bioconcentration in aquatic organisms.

Alternative partition systems such as cyclohexane-water provide complementary information about molecular hydrophobicity. Calculated values for this system suggest log P values approximately 0.5 units higher than octanol-water measurements, reflecting the reduced polarity of cyclohexane compared to octanol [22].

Predictive Modeling Applications

Quantitative structure-property relationships enable estimation of partition coefficients for related compounds based on molecular descriptors. Group contribution methods accurately predict log P values for cyclohexyl crotonate within ±0.3 log units, demonstrating the utility of these approaches for preliminary assessment of structurally similar esters [24] [23].

Validation studies comparing experimental and calculated partition coefficients reveal systematic deviations that depend on specific molecular features such as conjugation, steric hindrance, and intramolecular hydrogen bonding [22] [25]. These insights guide refinement of predictive models and identification of compounds requiring experimental verification.

XLogP3

2.7

UNII

8AX7B05P2T

Other CAS

31416-78-1

Wikipedia

Cyclohexyl crotonate

General Manufacturing Information

2-Butenoic acid, cyclohexyl ester, (2E)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-22-2023

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